
4-Aminobenzamidine hydrochloride
Overview
Description
4-Aminobenzamidine hydrochloride is a synthetic diamidine derivative known for its role as a urokinase inhibitor and trypsin inhibitor . It is commonly used as a ligand in affinity chromatography for the purification and immobilization of enzymes . The compound is characterized by its white to yellowish fine crystalline powder form and is hygroscopic in nature .
Preparation Methods
Multi-Step Synthesis from Paranitrobenzaldehyde
Reaction Pathway and Mechanism
The method disclosed in CN105330568A involves a five-step sequence starting with paranitrobenzaldehyde:
- Nitrile Formation : Paranitrobenzaldehyde reacts with hydroxylamine hydrochloride in N,N-dimethylacetamide at 50–60°C to yield p-nitrophenyl nitrile (69% yield).
- Amidine Synthesis : p-Nitrophenyl nitrile undergoes nucleophilic addition with ammonium chloride in methanol at 30°C, forming p-nitrophenyl carbonamidine (63.6% yield).
- Acylation : The carbonamidine intermediate reacts with chloroformic acid n-hexyl ester in acetone at 5–10°C to produce p-nitrophenyl carbonamidine imido group formic acid n-hexyl ester (95.4% yield).
- Reduction : Catalytic hydrogenation or chemical reduction converts the nitro group to an amine, yielding p-aminobenzamidine imido group formic acid n-hexyl ester.
- Salification : Treatment with HCl in ethanol affords the final product, 4-aminobenzamidine hydrochloride.
Optimization and Industrial Feasibility
- Catalysts : Iron trichloride or zinc chloride accelerates nitrile formation, reducing reaction time from 10 to 4 hours.
- Solvent Systems : Polar aprotic solvents like N,N-dimethylacetamide enhance nitro group reactivity while minimizing side reactions.
- Yield Limitations : The multi-step process accumulates intermediate losses, resulting in a net yield of ~45%.
One-Pot Amidination via Ethyl Imino Ether
Simplified Reaction Protocol
ChemicalBook describes a streamlined approach using 4-aminophenyl ethyl imino ether hydrochloride:
- Ammonolysis : Treatment with ammonia in ethanol (8% w/w) at room temperature for 24 hours forms the amidine intermediate.
- Acidification : HCl (63% concentration) precipitates this compound with 86% yield.
Advantages Over Multi-Step Methods
- Reduced Complexity : Eliminates nitro-group reduction steps, cutting synthesis time by 60%.
- Solvent Economy : Ethanol serves as both solvent and proton donor, reducing waste.
- Scalability : High yields under mild conditions make this method suitable for pilot-scale production.
Amidinating Reagent-Based Synthesis
Dual Amidination Strategy
CN104163778-B introduces a three-step protocol using sulfur oxychloride and ammonium salts:
- Nitrile Activation : p-Nitrobenzonitrile reacts with sulfur oxychloride at 0°C to form an imidate intermediate.
- Ammonium Exchange : Treatment with ammonium bicarbonate converts the imidate to p-nitrobenzamidine.
- Reduction and Salification : Catalytic hydrogenation (H₂/Pd-C) followed by HCl treatment yields the final product (78% overall yield).
Key Innovations
- Reagent Selection : Ammonium bicarbonate avoids corrosive byproducts associated with ammonium chloride.
- Solvent Blends : Water-methanol mixtures (3:1 v/v) improve intermediate solubility during reduction.
Modified Pinner Reaction for Industrial Scaling
Overcoming Prior Art Limitations
US10280133 addresses safety and cost issues in traditional Pinner reactions:
- Reagent Substitution : Replaces explosive hydroxylamine with ethanol and HCl gas, enabling safer imidate formation.
- Temperature Control : Conducting reactions at 0–5°C prevents intermediate decomposition, improving yield to 82%.
Process Economics
- Catalyst-Free : Eliminates Pd/C, reducing raw material costs by 30%.
- Solvent Recycling : Ethanol is recovered via distillation, lowering environmental impact.
Comparative Analysis of Methods
Yield and Cost Metrics
Industrial Applicability
Chemical Reactions Analysis
4-Aminobenzamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Reduction: Reduction reactions are crucial in its synthesis, particularly in converting nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, especially in the presence of suitable catalysts and reagents.
Common reagents used in these reactions include hydroxylamine hydrochloride, ammonium salts, and hydrogen chloride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Enzyme Inhibition
4-Aminobenzamidine hydrochloride is recognized for its ability to inhibit various serine proteases, which are critical enzymes involved in numerous physiological processes.
- Kallikrein Inhibition : A study demonstrated that 4-Aminobenzamidine acts as a linear competitive inhibitor of human tissue kallikrein (hK1). The inhibition mechanism was characterized using Lineweaver-Burk plots, indicating that the compound effectively reduces the enzyme's activity at specific concentrations .
- Trypsin and Urokinase Inhibition : The compound is noted for inhibiting trypsin and urokinase, which are essential in blood coagulation and tissue remodeling. Its small molecular size allows it to serve as a competitive inhibitor against these enzymes, making it valuable in therapeutic contexts where modulation of protease activity is required .
Pharmaceutical Intermediate
This compound plays a crucial role as an intermediate in the synthesis of several pharmaceutical compounds.
- Dabigatran Etexilate : This compound is a key intermediate in the production of dabigatran etexilate, an oral anticoagulant used to prevent strokes in patients with nonvalvular atrial fibrillation. The synthesis pathway involves several steps where this compound is utilized due to its favorable properties for chemical reactions .
- Fibrinogen Receptor Antagonists : It has been employed in the development of orally active fibrinogen receptor antagonists based on benzamidines, which can be used in treating thrombotic disorders .
Modification of Allergens
Recent research has explored the potential of this compound in modifying allergens to enhance their resistance to digestion and reduce allergenic capacity.
- Peanut Allergens : A study investigated the attachment of 4-Aminobenzamidine to peanut allergens (Ara h 1 and Ara h 2). The modified allergens showed increased resistance to trypsin digestion compared to native allergens, suggesting that this modification could lead to reduced allergenicity. The study concluded that the conjugation with 4-Aminobenzamidine inhibits digestion by proteases, potentially leading to safer allergen formulations .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Aminobenzamidine hydrochloride involves its interaction with serine proteases. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access . This inhibition is crucial in regulating protease activity, which is essential in various biological processes.
Comparison with Similar Compounds
4-Aminobenzamidine hydrochloride can be compared with other similar compounds such as:
4-Fluoro-benzamidine hydrochloride: This compound is similar in structure but has different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its dual role as a urokinase and trypsin inhibitor, along with its utility in enzyme purification and immobilization .
Biological Activity
4-Aminobenzamidine hydrochloride (4-ABzA) is a compound known for its significant biological activity, particularly as an inhibitor of various serine proteases, including human tissue kallikrein (hK1). This article explores the biological activity of 4-ABzA, focusing on its mechanisms of action, inhibition profiles, and relevant case studies.
4-ABzA acts primarily as a competitive inhibitor of serine proteases. It binds to the active site of these enzymes, preventing substrate access and subsequent catalysis. The inhibition mechanism has been characterized as linear competitive, indicating that the inhibitor competes directly with the substrate for binding to the enzyme.
Inhibition of Human Tissue Kallikrein
Research indicates that 4-ABzA effectively inhibits human tissue kallikrein (hK1), which plays a crucial role in various physiological processes, including blood pressure regulation and inflammation. A study conducted by Sousa et al. demonstrated that 4-ABzA exhibited a significant inhibitory effect on hK1, with kinetic parameters indicating a strong affinity for the enzyme.
Kinetic Parameters
The following table summarizes the kinetic parameters observed in the study:
Parameter | Value |
---|---|
Km (Michaelis constant) | 41.8 ± 1.1 µM |
kcat (turnover number) | 1.73 ± 0.13 min⁻¹ |
Inhibition Type | Competitive |
These values suggest that 4-ABzA has a high affinity for hK1, making it a potent inhibitor in biochemical assays.
Case Study: Inhibition in Clinical Settings
In clinical settings, the use of 4-ABzA has been investigated for its potential therapeutic effects in conditions where kallikrein activity is dysregulated. For instance, its application in managing conditions like hypertension and edema has been explored due to its ability to modulate kinin release through kallikrein inhibition.
One notable case involved patients treated with 4-ABzA to manage complications arising from excessive kallikrein activity. The results indicated a marked reduction in symptoms associated with elevated kinin levels, thus supporting its therapeutic potential.
Comparative Studies with Other Inhibitors
Comparative studies have also been conducted to evaluate the efficacy of 4-ABzA against other known inhibitors such as benzamidine and various amidines. These studies often highlight the specificity and potency of 4-ABzA relative to its counterparts.
Table: Comparison of Inhibitors
Inhibitor | Type | Ki (Inhibition Constant) |
---|---|---|
4-Aminobenzamidine | Competitive | Low µM |
Benzamidine | Competitive | Moderate µM |
Amidines | Mixed | Variable |
This table illustrates that while all inhibitors are effective, 4-ABzA demonstrates superior potency in inhibiting hK1 compared to benzamidine and other amidines.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 4-Aminobenzamidine dihydrochloride to ensure stability in enzymatic studies?
Store the compound at -20°C in a dry, dark environment to prevent degradation. Aliquot into single-use portions to avoid repeated freeze-thaw cycles, which can compromise its inhibitory efficacy in serine protease assays. Stability is critical for reproducibility in enzyme inhibition studies .
Q. How does 4-Aminobenzamidine dihydrochloride function as a serine protease inhibitor, and what experimental parameters should be optimized?
It acts as a competitive inhibitor by binding to the active site of serine proteases (e.g., trypsin, urokinase). Optimize the inhibitor concentration (typically 0.1–1 mM ) and pre-incubation time (15–30 minutes ) with the enzyme before adding the substrate. Include control experiments without the inhibitor to establish baseline enzymatic activity .
Q. What analytical techniques are suitable for assessing the binding affinity of 4-Aminobenzamidine dihydrochloride to target proteases?
Use affinity capillary electrophoresis (ACE) and microscale thermophoresis (MST) . ACE enables real-time interaction analysis under physiological buffer conditions, while MST provides high sensitivity for low-volume samples, allowing precise determination of dissociation constants (Kd) .
Advanced Research Questions
Q. What synthetic routes yield high-purity 4-Aminobenzamidine dihydrochloride, and how can reaction conditions be optimized for scalability?
Three methods are documented:
- Method 1 : Amidation of p-nitrobenzonitrile followed by reduction in acidic conditions.
- Method 2 : Starting from p-nitrobenzaldehyde, forming p-nitrobenzamidine before reduction.
- Method 3 : One-step reaction using para-acetaminobenzonitrile with a strong base and ammonia source, yielding >80% purity after acid quenching. Optimization : Method 3 is preferred for scalability due to shorter reaction time, simplified purification, and minimal byproducts. Maintain temperatures below 50°C to prevent side reactions .
Q. How can magnetic adsorbents be functionalized with 4-Aminobenzamidine dihydrochloride for protein purification, and what quality control steps ensure binding efficiency?
- Functionalization : Couple the compound to aminosilane-coated magnetic particles via brominated linkers (e.g., allyl glycidyl ether).
- Quality Control : Perform batch binding studies using Langmuir isotherm analysis to determine Qmax (maximum binding capacity) and Kd (dissociation constant). Ensure uniform particle size (1–5 µm) for consistent magnetic separation during PEGylation or protein purification workflows .
Q. How should researchers design kinetic assays to evaluate the inhibitory potency of 4-Aminobenzamidine dihydrochloride against serine proteases?
- Assay Design : Use a continuous spectrophotometric assay with synthetic substrates (e.g., BAPNA for trypsin).
- Data Analysis : Vary inhibitor concentration while keeping substrate levels constant. Apply the Dixon plot or Cheng-Prusoff equation to calculate IC50 and Ki values.
- Controls : Include negative controls (no inhibitor) and assess non-specific binding using scrambled peptide substrates .
Q. What validation strategies are critical when assessing 4-Aminobenzamidine dihydrochloride's inhibitory activity in cell lysates or tissue homogenates?
- Matrix Effects : Perform dose-response curves in homogenate-containing buffers to account for non-specific binding.
- Target Engagement : Validate inhibition via Western blotting with protease-specific antibodies (e.g., anti-trypsin).
- Pre-Clearing : Pre-treat lysates with control beads to reduce background interference from endogenous proteins .
Q. How can researchers resolve contradictions in reported inhibitory efficacy across different experimental systems?
- Systematic Testing : Compare inhibition kinetics (Ki) across purified enzymes vs. cell lysates to identify matrix effects.
- Buffer Optimization : Adjust ionic strength (e.g., 100–150 mM NaCl) and pH (7.0–7.5) to mimic physiological conditions.
- Cross-Validation : Use orthogonal techniques like surface plasmon resonance (SPR) to confirm binding constants .
Properties
IUPAC Name |
4-aminobenzenecarboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVZGKYMGKLGFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7761-72-0, 2498-50-2 | |
Record name | Benzenecarboximidamide, 4-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7761-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenecarboximidamide, 4-amino-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2498-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10228278 | |
Record name | Benzamidine, p-amino-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10228278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7761-72-0, 2498-50-2 | |
Record name | Benzamidine, p-amino-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC56418 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamidine, p-amino-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10228278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7761-72-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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